

(S)-(-)-Felodipine-d5: A Technical Guide to Stability and Storage

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Compound of Interest		
Compound Name:	(S)-(-)-Felodipine-d5	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **(S)-(-)-Felodipine-d5**. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings.

(S)-(-)-Felodipine-d5 is the deuterated form of (S)-(-)-Felodipine, a potent and vasoselective calcium channel antagonist belonging to the dihydropyridine class.[1] It is widely used in hypertension research. The introduction of deuterium atoms can potentially alter the pharmacokinetic profile of the drug.[1] Understanding the stability of this deuterated analog is paramount for accurate experimental outcomes.

Recommended Storage Conditions

To maintain the integrity and purity of **(S)-(-)-Felodipine-d5**, specific storage conditions are recommended. These conditions are summarized in the table below.



Form	Storage Temperature	Duration	Notes
Solid	-20°C	Long-term	Protect from light and moisture.
Stock Solution	≤ -20°C	Several months[1]	Use a suitable solvent and store in tightly sealed containers. Protect from light.

Stability Profile

While specific stability studies on **(S)-(-)-Felodipine-d5** are not extensively available in the public domain, a comprehensive understanding of its stability can be extrapolated from the numerous studies conducted on its non-deuterated counterpart, Felodipine. The primary degradation pathways for dihydropyridine compounds are well-established and are expected to be similar for the deuterated analog.

The major degradation pathways for Felodipine are hydrolysis (particularly under basic conditions) and photodegradation.

Forced Degradation Studies (Based on Felodipine)

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following table summarizes the typical outcomes of forced degradation studies on Felodipine.

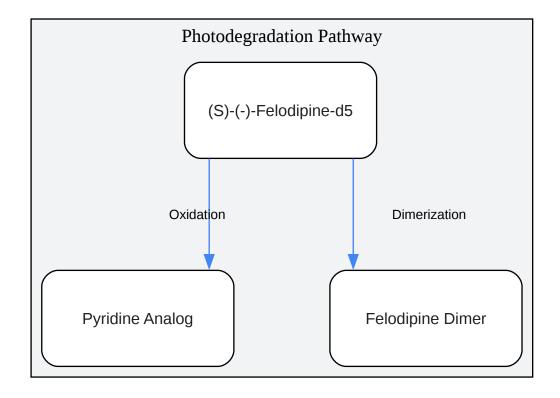


Stress Condition	Reagents and Conditions	Observed Degradation	Key Degradation Products
Acidic Hydrolysis	0.1 M HCl, reflux for 4 hours	Minimal degradation	-
Basic Hydrolysis	0.1 M NaOH, reflux for 1 hour	Significant degradation	Felodipine-related substance A (pyridine analog)
Oxidative Degradation	3-30% H ₂ O ₂ , room temperature for 24 hours	Minimal to moderate degradation	Oxidized impurities
Thermal Degradation	60-105°C, up to 7 days	Minimal degradation	-
Photodegradation	Exposure to UV light (254 nm) or sunlight	Significant degradation	Pyridine derivative, Felodipine dimer[2]

Degradation Pathways

The primary degradation pathways of Felodipine involve the oxidation of the dihydropyridine ring to the corresponding pyridine analog. This process can be initiated by light or under certain hydrolytic conditions.



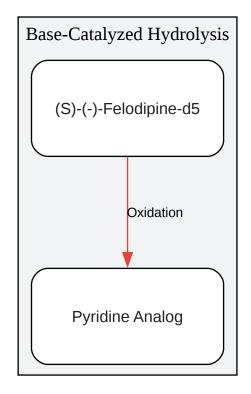


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Caption: Photodegradation pathways of Felodipine.

Under basic conditions, the ester groups of Felodipine can be hydrolyzed, although the oxidation of the dihydropyridine ring is the more significant degradation pathway.





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Caption: Primary degradation pathway under basic conditions.

Experimental Protocols

Detailed experimental protocols are critical for reproducible stability studies. The following section outlines a general methodology for a forced degradation study of **(S)-(-)-Felodipine-d5**, based on established methods for Felodipine.

Preparation of Stock Solution

- Accurately weigh approximately 10 mg of (S)-(-)-Felodipine-d5.
- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- This stock solution is then used for the individual stress studies.

Stress Conditions



Acidic Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Reflux the solution at 80°C for 4 hours.
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M
 NaOH.
- Dilute with the mobile phase to a final concentration of 100 μg/mL.

Basic Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Reflux the solution at 80°C for 1 hour.
- Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M
 HCI.
- \circ Dilute with the mobile phase to a final concentration of 100 μ g/mL.

Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute with the mobile phase to a final concentration of 100 μg/mL.

Thermal Degradation:

- Place the solid (S)-(-)-Felodipine-d5 powder in a hot air oven at 105°C for 7 days.
- \circ After the specified time, dissolve the powder in the mobile phase to a final concentration of 100 $\mu g/mL$.
- Photostability:



- Expose the solid (S)-(-)-Felodipine-d5 powder to direct sunlight for 48 hours or in a photostability chamber with a UV lamp at 254 nm for 24 hours.
- Dissolve the exposed powder in the mobile phase to a final concentration of 100 μg/mL.

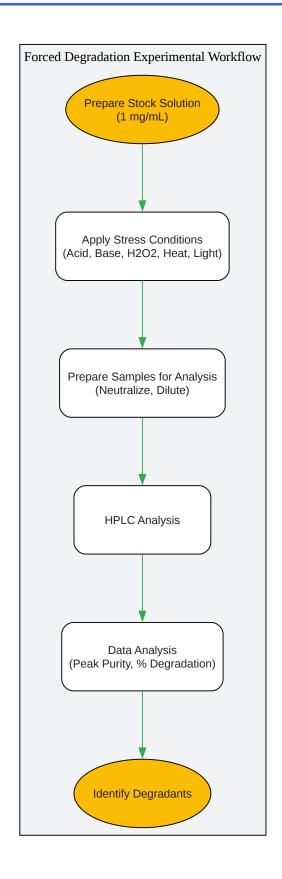
Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent drug from its degradation products.

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 238 nm
- Injection Volume: 20 μL

The following workflow diagram illustrates the general process of a forced degradation study.





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Caption: General workflow for forced degradation studies.



Conclusion

(S)-(-)-Felodipine-d5, like its non-deuterated counterpart, is susceptible to degradation, particularly through photodegradation and base-catalyzed hydrolysis. To ensure the accuracy and reproducibility of experimental results, it is imperative to store the compound at -20°C, protected from light and moisture. When preparing solutions, they should be stored at or below -20°C and used within a reasonable timeframe. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with (S)-(-)-Felodipine-d5, enabling them to handle and store the compound appropriately to maintain its stability and integrity. It is important to note that while the stability profile of Felodipine provides a strong indication of the expected behavior of its deuterated analog, specific stability studies on (S)-(-)-Felodipine-d5 are recommended for critical applications.

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